5-(2-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
5-(2-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a nitrophenyl group
Scientific Research Applications
5-(2-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
A similar compound, 5-(2-nitrophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli . This enzyme plays a crucial role in protein synthesis and regulation .
Mode of Action
It can be inferred that the compound might interact with its target enzyme, potentially inhibiting its function . This could result in changes in protein synthesis and regulation, affecting the overall metabolic processes of the organism.
Biochemical Pathways
Given its potential target, it could impact the pathways related to protein synthesis and regulation . The downstream effects could include altered protein expression and potentially disrupted cellular functions.
Result of Action
Based on its potential target, it could lead to changes in protein synthesis and regulation, which could have significant effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylhydrazine with formamide or formic acid, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-nitrophenyl)-2-furoic acid
- 5-(2-nitrophenyl)-1H-indole
- 5-(2-nitrophenyl)-1H-pyrazole
Uniqueness
5-(2-nitrophenyl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical properties compared to other nitrophenyl-substituted heterocycles. The triazole ring’s ability to participate in various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-(2-nitrophenyl)-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSLQJFMFZZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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